(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride
Description
“(R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride” is a chiral compound featuring an imidazo[1,5-a]pyridine core linked to an ethylamine group via a methylene bridge, with a hydrochloride counterion. This bicyclic heteroaromatic system is notable for its fused imidazole and pyridine rings, which confer unique electronic and steric properties. The compound’s synthesis often involves cyclization strategies, such as iodine-mediated reactions of N-thioacyl-1-(2-pyridyl)-1,2-aminoalcohols, followed by condensation to form imidazo[1,5-a]pyridine derivatives . Its stereochemistry (R-configuration) is critical for interactions with biological targets, though specific pharmacological data for this enantiomer remain underexplored in the provided evidence.
Properties
IUPAC Name |
(1R)-1-imidazo[1,5-a]pyridin-3-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-7(10)9-11-6-8-4-2-3-5-12(8)9;/h2-7H,10H2,1H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDUBRBQAYVVEU-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C2N1C=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C2N1C=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylpyridine with hydroxylamine hydrochloride to form (E)-1-pyridin-3-yl-ethanone oxime. This intermediate is then subjected to catalytic enantioselective borane reduction to yield ®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine-3-carboxylic acid, while reduction can produce various amine derivatives.
Scientific Research Applications
®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine moiety can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyridine Derivatives
Pharmacological Profiles
- Epinastine Hydrochloride : Clinically used for allergic conjunctivitis, its dibenzazepine extension enhances binding to histamine receptors compared to simpler imidazo[1,5-a]pyridines .
- Azolo[1,5-a]pyrimidines: The introduction of nitro and amino groups (e.g., 7-amino-6-cyano derivatives) improved adenosine A2a receptor binding (ΔG = -9.71 kcal/mol vs. ZM241385’s -9.05 kcal/mol), highlighting substituent-driven efficacy .
Key Findings and Limitations
- Structural Flexibility: The imidazo[1,5-a]pyridine core tolerates diverse substituents (e.g., nitro, amino, aryl), enabling tailored receptor interactions .
- Activity Gaps: While thieno-triazolo analogs show low anticancer activity , azolo-pyrimidines excel in receptor binding, underscoring the importance of heterocyclic fusion patterns .
- Chiral Specificity : The (R)-enantiomer of the target compound may offer untapped selectivity in neurotransmission or enzyme inhibition, warranting enantioselective studies.
Biological Activity
(R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including pharmacological effects, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
(R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride belongs to the imidazopyridine family, known for their diverse biological activities. The imidazo[1,5-a]pyridine scaffold is characterized by a fused imidazole and pyridine ring, which contributes to its pharmacological properties.
Pharmacological Effects
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Compounds within this class have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in models such as HepG2 (liver cancer) and HeLa (cervical cancer) cells with varying degrees of effectiveness .
- Anti-inflammatory Properties : Some derivatives have been identified as inhibitors of pro-inflammatory cytokines like TNF-alpha and IL-6, demonstrating potential in treating inflammatory diseases .
- Antimicrobial Effects : Imidazopyridines have been reported to possess antibacterial and antifungal properties, making them candidates for further development in infectious disease therapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,5-a]pyridine derivatives is crucial for optimizing their biological activity. Key findings include:
- Modifications at specific positions on the imidazole or pyridine rings can significantly enhance or diminish biological activity.
- For example, substituents such as alkyl or aryl groups at certain positions have been shown to impact the binding affinity to biological targets and overall potency .
Case Studies and Research Findings
Several studies have documented the biological activity of (R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride and related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride, and what analytical methods validate its purity and stereochemistry?
- Synthesis : Cyclocondensation of 2-(aminomethyl)pyridines with electrophilic reagents is a common route for imidazo[1,5-a]pyridine derivatives. For stereochemical control, chiral resolution via chiral HPLC or asymmetric catalysis may be employed .
- Validation : Purity is typically assessed by HPLC (≥98% purity threshold), while stereochemical integrity is confirmed via polarimetry, circular dichroism (CD), or chiral stationary phase chromatography. Structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural elucidation of imidazo[1,5-a]pyridine derivatives performed, and what challenges arise in confirming regiochemistry?
- Methods : X-ray crystallography is the gold standard for unambiguous structural assignment. NMR spectroscopy (e.g., H-H COSY, NOESY) resolves regiochemical ambiguities, particularly for distinguishing between imidazo[1,5-a]pyridine and isomeric scaffolds .
- Challenges : Overlapping signals in NMR spectra due to aromatic proton equivalence require advanced techniques like N-labeling or 2D NMR for resolution .
Q. What biological activities are associated with imidazo[1,5-a]pyridine scaffolds, and how are preliminary assays designed?
- Activity : Imidazo[1,5-a]pyridine derivatives often target CNS receptors (e.g., CRF1 antagonists, Ki = 3.5 nM) or enzymes (e.g., kinases). Activity is screened via radioligand binding assays or cell-based functional assays (e.g., cAMP modulation) .
- Assay Design : Dose-response curves (IC/EC) and selectivity panels against related receptors/enzymes are critical. Positive controls (e.g., midazolam for benzodiazepine receptor binding) ensure assay validity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Approach :
Pharmacokinetics : Assess bioavailability, plasma protein binding, and blood-brain barrier penetration via LC-MS/MS.
Metabolite Interference : Identify active metabolites using liver microsome assays and HRMS.
Species-Specificity : Compare receptor homology (e.g., CRF1 receptor variants) across species .
Q. What strategies optimize the enantiomeric purity of (R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride during scale-up synthesis?
- Key Methods :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings.
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) for stereoselective acylation.
- Crystallization-Induced Diastereomer Transformation : Utilize diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Q. How do computational methods aid in predicting the binding mode of this compound to CRF1 receptors?
- Protocol :
Docking Studies : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions.
MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., GROMACS) to assess binding stability.
Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .
Q. What are the limitations of current stability studies for this compound, and how can forced degradation studies address them?
- Degradation Conditions : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (HO) to identify degradation pathways.
- Analytics : UPLC-PDA and LC-QTOF-MS track degradation products. Stability-indicating methods must separate parent compound from impurities (e.g., EP/Ph. Eur. guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
